
8-Quinolinyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinyl 4-(acetylamino)benzenesulfonate, also known as QAS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 8-Quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell growth by disrupting the cell membrane. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has been shown to bind to the cell membrane and disrupt its structure, leading to cell death.
Biochemical and Physiological Effects:
8-Quinolinyl 4-(acetylamino)benzenesulfonate has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
8-Quinolinyl 4-(acetylamino)benzenesulfonate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 8-Quinolinyl 4-(acetylamino)benzenesulfonate is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, 8-Quinolinyl 4-(acetylamino)benzenesulfonate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 8-Quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of study is the development of new antibacterial and antifungal agents based on the structure of 8-Quinolinyl 4-(acetylamino)benzenesulfonate. Another area of research is the use of 8-Quinolinyl 4-(acetylamino)benzenesulfonate in the development of new materials, such as coatings and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 8-Quinolinyl 4-(acetylamino)benzenesulfonate and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 8-Quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-hydroxyquinoline with 4-(acetylamino)benzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of 8-Quinolinyl 4-(acetylamino)benzenesulfonate as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
8-Quinolinyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications as an antibacterial, antifungal, and antiviral agent. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has also been investigated for its use in the development of new materials, such as polymers and coatings.
Propriétés
Formule moléculaire |
C17H14N2O4S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
quinolin-8-yl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-12(20)19-14-7-9-15(10-8-14)24(21,22)23-16-6-2-4-13-5-3-11-18-17(13)16/h2-11H,1H3,(H,19,20) |
Clé InChI |
LPCLGDLZQVEDSW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
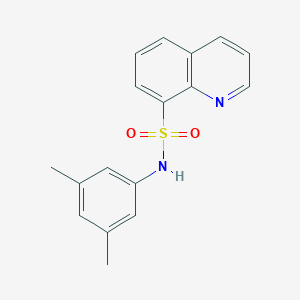


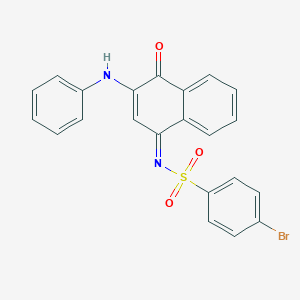
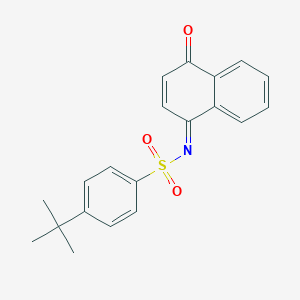
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
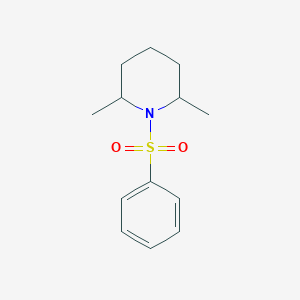
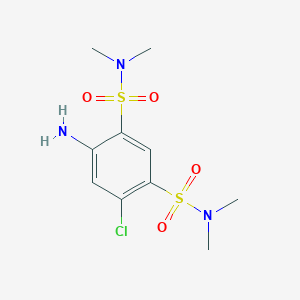
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)